molecular formula C8H13NO B2415232 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one CAS No. 21666-68-2

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2415232
CAS No.: 21666-68-2
M. Wt: 139.198
InChI Key: DSYKNHAWLDLWBM-WAYWQWQTSA-N
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Description

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a dimethylamino group attached to a propenone backbone. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKNHAWLDLWBM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207839-99-3
Record name (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one typically involves the reaction of cyclopropyl ketone with dimethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted cyclopropyl derivatives and dimethylamino compounds.

Scientific Research Applications

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis and its biological activity.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Biological Activity

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, also known by its chemical formula C₈H₁₃NO, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C₈H₁₃NO
  • Molecular Weight: 139.2 g/mol
  • CAS Number: 21666-68-2

Physical Properties:

  • The compound is characterized by a cyclopropyl group and a dimethylamino moiety attached to a propenone structure, which may contribute to its reactivity and biological activity.

Cytotoxic Effects

The cytotoxic potential of this compound has been explored in various studies. Compounds with analogous structures have demonstrated the ability to induce apoptosis in cancer cells. For instance, enediyne-based compounds have been shown to cleave DNA in cancer cells, leading to cell death . Further research is needed to evaluate the specific cytotoxic mechanisms of this compound.

The mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is suggested that the presence of the dimethylamino group may enhance its interaction with biological targets such as enzymes or receptors involved in cell signaling pathways.

Study on Antimicrobial Activity

A comparative study on the antimicrobial activity of various terpenoids highlighted the effectiveness of compounds containing cyclopropyl groups against bacterial strains. While direct data on this compound are scarce, the findings suggest a promising avenue for further exploration in antimicrobial applications .

Cytotoxicity Assessment

In vitro assays conducted on related compounds demonstrated significant cytotoxicity against human cancer cell lines. The assessment utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds. Future studies should include this compound to assess its specific cytotoxic profile.

Compound Cell Line IC50 (µM) Mechanism
This compoundTBDTBDTBD
Related Terpenoid AHeLa25DNA cleavage
Related Terpenoid BMCF715Apoptosis induction

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